molecular formula C9H12N2O2 B2807111 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1349717-51-6

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2807111
CAS No.: 1349717-51-6
M. Wt: 180.207
InChI Key: YLDSVEAFVUGTAN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H12N2O2. This compound is part of the pyrazole family, known for its diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring a cyclobutyl group attached to the pyrazole ring, imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclobutyl hydrazine with 3-methyl-2-pyrazoline-5-one under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole derivative. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various heterocyclic systems.

Scientific Research Applications

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid has found extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial properties, making it a candidate for drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

    1-Cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the cyclobutyl group, resulting in different chemical properties and applications.

    1-Methyl-1H-pyrazole-5-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDSVEAFVUGTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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